molecular formula C25H48N2O5 B7791379 Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dcha

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dcha

Cat. No.: B7791379
M. Wt: 456.7 g/mol
InChI Key: YGVVBGRWCYJGSZ-GRIHUTHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt involves several steps. The starting material is typically a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during the synthesis. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group results in the formation of an alcohol .

Scientific Research Applications

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific target. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid: Without the dicyclohexylammonium salt.

    Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-hexanoic acid: A similar compound with a different carbon chain length.

    Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-octanoic acid: Another similar compound with a different carbon chain length.

Uniqueness

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dicyclohexylammonium salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-,9-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVVBGRWCYJGSZ-GRIHUTHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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